Basic brown 16
Overview
Description
. This compound is known for its ability to impart a brown color to hair and is classified as a cationic dye due to its positive charge.
Preparation Methods
The synthesis of Basic Brown 16 involves the diazotization of p-aminophenol followed by coupling with 7-hydroxy-2-naphthylamine. The reaction conditions typically include acidic environments and controlled temperatures to ensure the formation of the azo bond. Industrial production methods often involve large-scale batch processes where the reactants are mixed in reactors, followed by purification steps to isolate the dye .
Chemical Reactions Analysis
Basic Brown 16 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the breakdown of the azo bond, resulting in the formation of smaller aromatic compounds.
Reduction: Under reductive conditions, the azo bond can be cleaved, producing aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, especially in the presence of strong acids or bases.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium dithionite for reduction, and various acids or bases for substitution reactions. The major products formed from these reactions depend on the specific conditions but generally include smaller aromatic compounds and amines .
Scientific Research Applications
Basic Brown 16 has several scientific research applications:
Chemistry: It is used as a model compound in studies involving azo dyes, particularly in understanding their synthesis, degradation, and environmental impact.
Biology: Researchers use this compound to study the effects of azo dyes on biological systems, including their toxicity and metabolic pathways.
Medicine: While not commonly used directly in medicine, studies on this compound contribute to understanding the safety and potential health risks of azo dyes in consumer products.
Industry: Beyond cosmetics, this compound is used in textile dyeing and as a colorant in various industrial applications
Mechanism of Action
The primary mechanism of action of Basic Brown 16 involves its interaction with hair keratin. The cationic nature of the dye allows it to bind effectively to the negatively charged sites on the hair fiber, resulting in a strong and lasting color. The dye molecules penetrate the hair cuticle and form bonds with the keratin, leading to a stable coloration .
Comparison with Similar Compounds
Basic Brown 16 is unique among azo dyes due to its specific structure and cationic nature. Similar compounds include:
Basic Red 56: Another cationic dye used in hair coloring, but it imparts a red hue.
Acid Blue 62: A temporary dye that provides a blue color and is used in different cosmetic applications.
These compounds share some similarities in their applications but differ in their chemical structures and the colors they produce.
Properties
IUPAC Name |
[8-[(4-aminophenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-trimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O.ClH/c1-23(2,3)16-10-4-13-5-11-18(24)19(17(13)12-16)22-21-15-8-6-14(20)7-9-15;/h4-12H,1-3H3,(H2-,20,21,22,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEAWNJALIUYRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC2=C(C=C1)C=CC(=C2N=NC3=CC=C(C=C3)N)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20874043 | |
Record name | Basic Brown 16 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20874043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26381-41-9 | |
Record name | Basic Brown 16 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26381-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. 12250 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026381419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenaminium, 8-[2-(4-aminophenyl)diazenyl]-7-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Basic Brown 16 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20874043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [8-[(p-aminophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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